molecular formula C17H20BrN3O3S B11565783 N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11565783
M. Wt: 426.3 g/mol
InChI Key: PQVPNYAKIZMTBQ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with a molecular formula of C16H17BrN2O This compound is characterized by the presence of a bromo-substituted phenyl ring, a dimethylsulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Acetamidation: The formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-methylphenyl)-3,4-dimethoxybenzamide: Similar in structure but with methoxy groups instead of the dimethylsulfamoyl group.

    N-(4-{[(4-bromo-3-methylphenyl)amino]methyl}phenyl)acetamide: Similar but lacks the dimethylsulfamoyl group.

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20BrN3O3S

Molecular Weight

426.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C17H20BrN3O3S/c1-13-11-14(9-10-16(13)18)19-17(22)12-21(25(23,24)20(2)3)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,19,22)

InChI Key

PQVPNYAKIZMTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C)Br

Origin of Product

United States

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